5-(3-(Pyrazin-2-yloxy)pyrrolidine-1-carbonyl)pyrrolidin-2-one
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Overview
Description
5-(3-(Pyrazin-2-yloxy)pyrrolidine-1-carbonyl)pyrrolidin-2-one is a complex organic compound featuring a pyrrolidin-2-one core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-(Pyrazin-2-yloxy)pyrrolidine-1-carbonyl)pyrrolidin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of Pyrazin-2-yloxy Intermediate: This step involves the reaction of pyrazine with an appropriate alcohol under basic conditions to form the pyrazin-2-yloxy group.
Pyrrolidine Ring Formation: The pyrazin-2-yloxy intermediate is then reacted with a pyrrolidine derivative under conditions that promote nucleophilic substitution, forming the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
5-(3-(Pyrazin-2-yloxy)pyrrolidine-1-carbonyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.
Scientific Research Applications
5-(3-(Pyrazin-2-yloxy)pyrrolidine-1-carbonyl)pyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(3-(Pyrazin-2-yloxy)pyrrolidine-1-carbonyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-2-one: A simpler analog with similar core structure but lacking the pyrazin-2-yloxy group.
Pyrazin-2-yloxy derivatives: Compounds with similar pyrazin-2-yloxy groups but different core structures.
Uniqueness
5-(3-(Pyrazin-2-yloxy)pyrrolidine-1-carbonyl)pyrrolidin-2-one is unique due to its combination of a pyrrolidin-2-one core with a pyrazin-2-yloxy group, which imparts distinct chemical and biological properties. This combination allows for specific interactions with biological targets that are not possible with simpler analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
5-(3-pyrazin-2-yloxypyrrolidine-1-carbonyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3/c18-11-2-1-10(16-11)13(19)17-6-3-9(8-17)20-12-7-14-4-5-15-12/h4-5,7,9-10H,1-3,6,8H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMYXNKGGHBMUHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)N2CCC(C2)OC3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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